molecular formula C17H18N6O4 B1192100 4PVG

4PVG

Cat. No.: B1192100
M. Wt: 370.37
InChI Key: LHQKQDCNKWNZLB-BZLOTYSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4PVG (8-[2-(pyridin-4-yl)-vinyl]-2'-deoxyguanosine) is a synthetic fluorescent guanosine analog designed for studying DNA folding dynamics and energy transfer mechanisms . Its structure features a pyridinyl-vinyl substituent at the C8 position of deoxyguanosine, which confers unique photophysical properties, including red-shifted excitation (λex ~ 475 nm) and emission (λem ~ 550 nm) maxima compared to natural guanine . This modification allows 4PVG to act as a sensitive probe for detecting G-quadruplex (GQ) formation and monitoring structural transitions in DNA without significantly disrupting native folding behavior .

Properties

Molecular Formula

C17H18N6O4

Molecular Weight

370.37

IUPAC Name

8-[2-(Pyrid-4-yl)-ethenyl]-2'-deoxyguanosine

InChI

InChI=1S/C17H18N6O4/c18-17-21-15-14(16(26)22-17)20-12(2-1-9-3-5-19-6-4-9)23(15)13-7-10(25)11(8-24)27-13/h1-6,10-11,13,24-25H,7-8H2,(H3,18,21,22,26)/b2-1+/t10-,11+,13+/m0/s1

InChI Key

LHQKQDCNKWNZLB-BZLOTYSWSA-N

SMILES

OC[C@@H]1[C@H](C[C@H](N2C(/C=C/C3=CC=NC=C3)=NC4=C2N=C(N)NC4=O)O1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-PVG;  4PVG;  4 PVG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4PVG belongs to a class of 8-substituted guanosine analogs, including 2PyG (8-(2-pyridinyl)-2'-deoxyguanosine) and StG (8-styryl-2'-deoxyguanosine). Below is a detailed comparison of their properties:

Structural and Conformational Effects on DNA

  • Thermal Stability (ΔTm):
    In K<sup>+</sup> buffers, 4PVG stabilizes the "(3+1) hybrid" GQ structure of human telomeric (hTelo) DNA by +8°C, intermediate between 2PyG (+10°C) and StG (+5°C) .
    • Table 1: Thermal stabilization (ΔTm) of hTelo GQ in K<sup>+</sup> buffers:
Compound ΔTm (°C)
2PyG +10
4PVG +8
StG +5
T (Thymine) -23
  • Topological Compatibility:
    • 4PVG and StG preserve wild-type GQ folding in Na<sup>+</sup> and K<sup>+</sup> buffers, while 2PyG forces an anti-parallel topology in K<sup>+</sup> solutions .
    • In duplex DNA, 4PVG and StG minimally perturb global structure, whereas 2PyG induces syn-conformational shifts .

Photophysical Properties

  • Quantum Yields (Φ):
    • In aqueous solution (H2O), 4PVG and 2PyG exhibit low Φ (~0.01–0.02), but Φ doubles in D2O due to reduced proton-mediated quenching .
    • StG shows higher Φ (~0.05–0.06) in both H2O and D2O, attributed to reduced solvent interactions .
    • Table 2: Quantum yields in DNA contexts:
Compound Φ (GQ) Φ (Duplex)
2PyG 0.03 0.01
4PVG 0.02 0.008
StG 0.07 0.02
  • Spectral Shifts:
    4PVG and StG exhibit red-shifted λexem compared to 2PyG, enabling multiplexed detection in complex DNA systems .

Energy Transfer Efficiency

  • In GQ structures, energy transfer efficiencies for 4PVG, StG, and 2PyG are 2–20× higher than in duplex DNA due to cation-mediated electronic coupling in G-tetrads .
  • StG achieves the highest signal-to-noise ratio in GQ detection, while 4PVG provides a balance between sensitivity and structural fidelity .

Key Advantages and Limitations

  • 4PVG Advantages:
    • Minimal disruption to native DNA folding .
    • Compatibility with both hybrid and anti-parallel GQ topologies .
  • Limitations:

    • Lower quantum yield compared to StG .
    • Solvent-dependent fluorescence requires careful buffer optimization .
  • Comparative Strengths: 2PyG: High thermal stabilization but induces non-native conformations . StG: Superior brightness but moderate thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4PVG
Reactant of Route 2
4PVG

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